4-Chlorophenol

説明

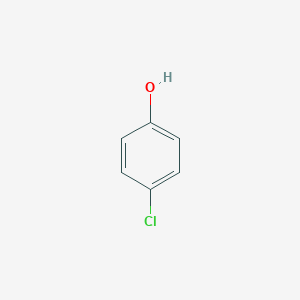

Structure

3D Structure

特性

IUPAC Name |

4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1121-74-0 (potassium salt), 1193-00-6 (hydrochloride salt) | |

| Record name | Parachlorophenol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021871 | |

| Record name | 4-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chlorophenol appears as white crystals with a strong phenol odor. Slightly soluble to soluble in water, depending on the isomer, and denser than water. Noncombustible. Used as an intermediate in organic synthesis of dyes and drugs., White solid; Yellow or pink if not pure; Unpleasant, penetrating odor; [Hawley] Off-white crystalline powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), 220 °C | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (NTP, 1992), 121 °C, 121 °C (250 °F) CLOSED CUP, 121 °C c.c. | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), 2.71 PARTS SOL IN 100 PARTS WATER @ 20 °C, Very sol in alc, glycerin, ether, chloroform, fixed and volatile oils; sparingly sol in liquid petroleum, Very sol in ethanol, benzene, ethyl ether; soluble in alkali, Soluble in aqueous alkali, oxygenated and aromatic solvents, In water, 2.40X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 2.7 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2238 at 78 °C/4 °C, Density/Specific gravity: 1.2651 at 40 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.43 (Air= 1), Relative vapor density (air = 1): 4.44 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm at 49.8 °C, 8.7X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needle like, white to straw-colored crystals, White crystals (yellow or pink when impure), Yellow solid | |

CAS No. |

106-48-9 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parachlorophenol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parachlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | parachlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DLC36A01X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

109.8 to 110.7 °F (NTP, 1992), 42.8 °C, 43 °C | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Chlorophenol: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenol (4-CP) is an organochlorine compound with the chemical formula C₆H₅ClO. As one of the three isomers of monochlorophenol, it is a significant compound in various industrial and research applications. It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] Given its widespread use and environmental presence, a thorough understanding of its physical and chemical properties is paramount for professionals in research, drug development, and environmental science. This guide provides an in-depth overview of this compound's core properties, detailed experimental protocols for their determination, and a visual representation of its key chemical pathways.

Physical and Chemical Properties

This compound is a colorless to pale yellow crystalline solid with a characteristic phenolic odor.[3][4] It is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.[5]

Identification and Structure

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 106-48-9 | [1][2] |

| Molecular Formula | C₆H₅ClO | [1][2][6] |

| Molecular Weight | 128.56 g/mol | [2][6][7] |

| SMILES | C1=CC(=CC=C1O)Cl | [1] |

| InChI Key | WXNZTHHGJRFXKQ-UHFFFAOYSA-N | [1] |

| Appearance | White to pale yellow crystalline solid | [2][3][8] |

| Odor | Characteristic phenolic odor | [3][4] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 42 - 45 °C | [5][7][9] |

| Boiling Point | 220 °C (at 1013 hPa) | [9][10][11] |

| Density | 1.306 g/mL at 25 °C | [7][9] |

| Vapor Pressure | 0.15 hPa (at 20 °C) / 1 mmHg (at 49.8 °C) | [3][5][7][9] |

| Vapor Density | 4.43 (vs. air) | [3][9] |

| Flash Point | 121 °C | [5][11] |

| LogP (Octanol-Water Partition Coefficient) | 2.39 | [3] |

| Henry's Law Constant | 6.3 x 10⁻⁷ atm·m³/mol | [3] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | 27 g/L (2.7 g/100 mL) at 20 °C | [1][5][9] |

| Ethanol (B145695) | Soluble (50 mg/mL) | [7][9] |

| Ether | Soluble | [12] |

| Benzene | Soluble (44.4 g/100ml at 20 °C) | [7] |

| Acetone | Soluble (74.4 g/100ml at 20 °C) | [7] |

| Glycerin | Soluble | [12] |

Acidity

| Property | Value | Reference(s) |

| pKa | 9.18 - 9.41 | [1][9] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[10]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[4][13]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 43 °C), heat rapidly to about 20 °C below the expected temperature.

-

Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

Water Solubility Determination (OECD 105 Flask Method)

This protocol is based on the OECD Test Guideline 105 for determining the water solubility of substances with solubility above 10⁻² g/L.[15][16]

Apparatus:

-

Constant temperature water bath or shaker (20 ± 0.5 °C)

-

Flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., with a membrane filter)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration:

-

Add an excess amount of this compound to a flask containing a known volume of distilled water. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the flask and place it in a constant temperature bath or shaker set at 20 °C.

-

Agitate the mixture for a sufficient time to reach equilibrium. This may take 24 to 48 hours. Periodically take samples to determine when the concentration of the dissolved substance becomes constant.

-

-

Phase Separation:

-

After equilibrium is reached, allow the mixture to stand at 20 °C to let the undissolved particles settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the temperature is maintained at 20 °C during this step to prevent precipitation or further dissolution.[16]

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate for analysis.

-

Determine the concentration of this compound in the aqueous sample using a validated and calibrated analytical method, such as HPLC-UV or GC-MS.

-

Perform at least three independent determinations.

-

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a weak acid like this compound by titrating it with a strong base.

Apparatus:

-

Calibrated pH meter with a glass electrode

-

Burette (50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

-

Standard pH buffers (e.g., pH 4, 7, 10) for calibration

Procedure:

-

Preparation:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker. A small amount of a co-solvent like ethanol may be used if necessary to aid dissolution, but water is preferred.[17]

-

-

Titration:

-

Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Begin stirring at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[5]

-

Continue the titration well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

Determine the volume at the half-equivalence point (Veq/2).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the weak acid.[1][5]

-

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC with UV detection.

Apparatus:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

HPLC-grade solvents (acetonitrile, methanol (B129727), water).

-

Analytical balance and volumetric flasks.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetonitrile (B52724).

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). A small amount of acid (e.g., phosphoric acid) can be added to the aqueous phase to improve peak shape.[11][18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength of 280 nm.[18][19]

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared samples.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve. The purity can be expressed as a percentage of the main peak area relative to the total area of all peaks.

-

Chemical Reactions and Pathways

This compound undergoes typical reactions of phenols, such as electrophilic aromatic substitution, and is also subject to various degradation processes.

Synthesis

One common industrial method for the synthesis of this compound is the direct chlorination of phenol (B47542). The reaction conditions, such as the solvent and catalyst, can be adjusted to favor the formation of the para-isomer over the ortho-isomer.[9][20]

Degradation Pathways

This compound is a persistent environmental pollutant, and its degradation has been extensively studied. Two major degradation routes are photocatalytic degradation and microbial degradation.

Photocatalytic Degradation: In the presence of a semiconductor photocatalyst like TiO₂ and UV light, this compound can be degraded through advanced oxidation processes. The degradation is initiated by hydroxyl radicals and proceeds through two main initial pathways: hydroxylation to form 4-chlorocatechol (B124253) and substitution of the chlorine atom to form hydroquinone.[21][22][23] These intermediates are further oxidized to ring-opened aliphatic compounds and eventually mineralized to CO₂, H₂O, and HCl.[24][25]

Microbial Degradation: Certain microorganisms can utilize this compound as a carbon source. The degradation pathways vary among different bacterial strains. A common pathway involves the initial hydroxylation of this compound to form 4-chlorocatechol. The aromatic ring of 4-chlorocatechol is then cleaved, typically through an ortho- or meta-cleavage mechanism, leading to intermediates that can enter the central metabolic pathways of the microorganism.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. gcms.cz [gcms.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Page loading... [wap.guidechem.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. web.pdx.edu [web.pdx.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westlab.com [westlab.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. asdlib.org [asdlib.org]

- 18. asianpubs.org [asianpubs.org]

- 19. jcsp.org.pk [jcsp.org.pk]

- 20. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. mlsu.ac.in [mlsu.ac.in]

- 25. researchgate.net [researchgate.net]

4-Chlorophenol CAS number and molecular structure

An In-Depth Technical Guide to 4-Chlorophenol

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, applications, and analytical methods, with a focus on presenting quantitative data in a structured format.

Chemical Identity and Molecular Structure

This compound, also known as p-chlorophenol, is an organic compound with the formula C₆H₄ClOH.[1] It is one of three isomers of monochlorophenol, characterized by a hydroxyl group and a chlorine atom attached to a benzene (B151609) ring at positions 1 and 4, respectively.[2] It appears as colorless to yellow crystals with a distinct phenolic odor.[2][3]

Molecular Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 106-48-9[4] |

| Molecular Formula | C₆H₅ClO[2][4][5] |

| Molecular Weight | 128.56 g/mol [3][4] |

| IUPAC Name | This compound[2] |

| Synonyms | p-Chlorophenol, 4-Hydroxychlorobenzene, Parachlorophenol[6] |

| EC Number | 203-402-6[3] |

| Beilstein Number | 507004 |

| UN Number | 2020[5] |

Physicochemical Properties

This compound is a solid at room temperature that melts easily and is moderately soluble in water.[1] Its properties make it a versatile intermediate in various chemical syntheses.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | 42-45 °C[7] |

| Boiling Point | 220 °C (at 1013 hPa)[3][7] |

| Density | 1.306 g/cm³ (at 25 °C)[3] |

| Vapor Pressure | 0.15 hPa (at 20 °C)[3] |

| Flash Point | 121 °C (closed cup)[3] |

| Water Solubility | 27 g/L (at 20 °C)[3][7] |

| pKa | 9.41[1] |

| LogP (XLogP3) | 2.4[5] |

| Odor Threshold | 1.2 ppm[2] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is the direct chlorination of phenol. The selectivity for the para-isomer (this compound) over the ortho-isomer (2-Chlorophenol) is enhanced by conducting the reaction in polar solvents.[1]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of products across several industries.[8] Its high purity (typically ≥99%) is essential for applications in the pharmaceutical and agrochemical sectors.[8][9]

-

Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[8][9][10] A notable example is its use in the production of Clofibrate, a lipid-lowering agent.[1] It is also a building block for analgesics and anti-inflammatory drugs.[11]

-

Agrochemicals: It is a vital intermediate for manufacturing insecticides, fungicides, and herbicides.[8][9]

-

Dyes and Pigments: this compound is used to produce anthraquinone (B42736) dyes, such as Quinizarin.[1][2]

-

Other Industrial Uses: It is also employed as a disinfectant, an antiseptic, and a denaturant for alcohol.[2][10]

Experimental Protocols: Analysis of this compound

The accurate quantification of this compound is critical in environmental monitoring, food safety, and quality control. High-Performance Liquid Chromatography (HPLC) is a common and robust method for its analysis.[12][13]

Protocol: Determination of this compound in Water by HPLC-UV

This protocol outlines a standard procedure for the analysis of this compound in a water sample.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract and concentrate this compound from the water matrix and remove interferences.[14]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH ≤ 2). Do not allow the cartridge to dry.

-

Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH ≤ 2 with sulfuric acid.[14] Pass the acidified sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elution: Dry the cartridge thoroughly under a vacuum for 20-30 minutes. Elute the trapped this compound with a small volume of a suitable solvent, such as 5 mL of acetonitrile (B52724).

-

Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase for HPLC analysis.[14]

2. HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a C18 column and a UV detector.[15]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm).[13]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is 75:25 (v/v) acetonitrile/water.[13]

-

Flow Rate: 1.0 mL/min.[15]

-

Injection Volume: 20-100 µL.[15]

-

Detector Wavelength: 280 nm.[15]

-

-

Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 20, 50 µg/mL). Generate a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the prepared sample extract into the HPLC system. Identify the this compound peak by its retention time compared to the standards. Quantify the concentration using the calibration curve.

Toxicology and Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[3][16][17]

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Route |

| LD50 | 670 mg/kg[5] | Rat | Oral |

| LD50 | 1500 mg/kg[18] | Rat | Dermal |

| Target Organs | Central nervous system, liver, kidneys.[17][19] | Human/Animal | Oral/Dermal |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[3][16][20] | - | - |

Safety Precautions:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as oxidizing agents and acid chlorides.[3][7]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. scbt.com [scbt.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Phenol, 4-chloro- [webbook.nist.gov]

- 7. This compound | 106-48-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. dataintelo.com [dataintelo.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. nbinno.com [nbinno.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. cdc.gov [cdc.gov]

- 16. lobachemie.com [lobachemie.com]

- 17. nj.gov [nj.gov]

- 18. echemi.com [echemi.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis and Preparation of 4-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prevalent synthetic methodologies for 4-chlorophenol, a key intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways for three distinct and scalable synthetic routes.

Executive Summary

This compound (p-chlorophenol) is a white crystalline solid with the chemical formula C₆H₅ClO. Its utility as a precursor for a wide range of more complex molecules necessitates efficient and well-characterized synthetic procedures. This guide details three primary methods for the preparation of this compound:

-

Direct Electrophilic Chlorination of Phenol (B47542): A widely used method involving the direct reaction of phenol with a chlorinating agent. This guide focuses on the use of sulfuryl chloride, known for its high efficiency.

-

Diazotization of 4-Chloroaniline (B138754) followed by Hydrolysis: A classic route in aromatic chemistry, this method offers a pathway from a readily available aniline (B41778) derivative.

-

Hydrolysis of Chlorinated Phenyl Phosphate (B84403) (from p-Dichlorobenzene): An industrially relevant method that proceeds via a phosphate ester intermediate derived from p-dichlorobenzene.

Each method is presented with a detailed experimental protocol, a summary of key quantitative data, and a visualization of the reaction workflow.

Method 1: Direct Electrophilic Chlorination of Phenol

The direct chlorination of phenol is a common approach for the synthesis of chlorophenols. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the chlorinating agent, solvent, and catalyst used.[1][2] The use of sulfuryl chloride (SO₂Cl₂) is a convenient and high-yielding method for producing this compound.[3]

Experimental Protocol: Chlorination using Sulfuryl Chloride

Materials:

-

Phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Sodium carbonate solution

-

Calcium chloride (anhydrous)

Procedure: [3]

-

Molar equivalents of phenol and sulfuryl chloride are mixed at room temperature.

-

The reaction mixture is allowed to stand, during which a vigorous evolution of sulfur dioxide and hydrogen chloride gas will commence.

-

Once the initial gas evolution subsides, the mixture is gently warmed on a water bath until gas evolution ceases completely.

-

The crude product is then washed with a sodium carbonate solution to neutralize any remaining acids.

-

The organic layer is separated and dried over anhydrous calcium chloride.

-

The final product is purified by fractional distillation.

Reaction Workflow

Caption: Workflow for the synthesis of this compound via direct chlorination of phenol.

Method 2: Synthesis from 4-Chloroaniline via Diazotization

This synthetic route utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a variety of functional groups.[4][5][6] The process involves the diazotization of 4-chloroaniline to form a diazonium salt, which is subsequently hydrolyzed to yield this compound.[7][8]

Experimental Protocol: Diazotization and Hydrolysis

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Water

-

Ice

Procedure: Part A: Diazotization of 4-Chloroaniline [9]

-

Suspend finely powdered 4-chloroaniline (0.044 mol) in 18 mL of 24% aqueous hydrochloric acid.

-

Cool the suspension to 0°C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (0.046 mol) in 7 mL of water and cool it to 0-5°C.

-

Add the cold sodium nitrite solution dropwise to the stirred 4-chloroaniline suspension over 45 minutes, maintaining the temperature between 0-5°C. This results in a pale-yellow solution of 4-chlorobenzenediazonium chloride.

Part B: Hydrolysis of the Diazonium Salt

-

The freshly prepared 4-chlorobenzenediazonium chloride solution is slowly added to a flask containing boiling water.

-

The mixture is heated to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

-

The resulting solution is cooled, and the this compound product can be isolated by steam distillation or solvent extraction.

-

Further purification can be achieved by recrystallization or distillation.

Reaction Workflow

Caption: Synthesis of this compound from 4-chloroaniline via diazotization and hydrolysis.

Method 3: Hydrolysis of Chlorinated Phenyl Phosphate

This industrial method involves the hydrolysis of a chlorinated phenyl phosphate intermediate, which can be prepared from p-dichlorobenzene. The hydrolysis can be performed under either acidic or alkaline conditions at elevated temperatures.[10]

Experimental Protocol: Acidic Hydrolysis

Materials:

-

Chlorinated phenyl phosphate (from p-dichlorobenzene)

-

Hydrochloric acid

-

Water

Procedure: [10]

-

To the chlorinated phenyl phosphate intermediate, add a sufficient amount of hydrochloric acid (e.g., 500 parts for a given amount of starting material).

-

Heat the mixture to a temperature of 100-110°C for approximately 25 hours to effect hydrolysis. Alternatively, the reaction can be conducted under pressure at 120-150°C for 3-6 hours.

-

After the reaction is complete, allow the mixture to cool. The mixture will separate into two layers, with the chlorophenol product forming the lower layer.

-

Separate the chlorophenol layer, wash it with water, and purify by distillation to isolate this compound.

Reaction Workflow

References

- 1. gfredlee.com [gfredlee.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US3484491A - Method for manufacturing para-chlorophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Chlorophenol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chlorophenol, a compound of significant interest in various scientific and industrial fields, including as an intermediate in the synthesis of dyes and drugs.[1][2] Understanding its solubility in aqueous and organic media is critical for process development, environmental fate assessment, and formulation design. This document compiles quantitative solubility data, details relevant experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this key physicochemical property.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. Below are tabulated data summarizing its solubility in water and a range of organic solvents.

Solubility in Water

This compound exhibits limited solubility in water, a characteristic attributed to its hydrophobic aromatic ring.[3] However, the hydroxyl group allows for some degree of hydrogen bonding with water molecules. The solubility is also temperature-dependent, generally increasing with a rise in temperature.[3]

| Temperature (°C) | Solubility (g/L) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| 20 | 26 | 2.7 | 0.202 | [4] |

| 20 | - | 2.71 | 0.211 | [1] |

| 25 | 24 | - | 0.187 | [1] |

| 25 | 27 | - | 0.210 | [5][6] |

Solubility in Organic Solvents

This compound is significantly more soluble in a variety of organic solvents, particularly polar organic solvents.[3][7] This is due to favorable intermolecular interactions between the solute and the solvent molecules.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Acetone | 20 | 74.4 | 5.79 | [8] |

| Benzene | 20 | 44.4 | 3.45 | [8] |

| Chloroform | - | Soluble | - | [1][9] |

| Dioxane | 20 | 65.6 | 5.10 | [8] |

| Ethanol | - | Freely Soluble | - | [8][9] |

| Ether (Diethyl Ether) | - | Freely Soluble | - | [1][3][8][9] |

| Glycerin | - | Very Soluble | - | [1] |

| Hexane | 20 | 0.4 | 0.031 | [8] |

| Isopropanol | 20 | 21 | 1.63 | [8] |

| Liquid Petroleum | - | Sparingly Soluble | - | [1] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Standardized methods have been developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) to ensure data consistency and reliability.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining the water solubility of a substance: the Flask Method and the Column Elution Method.[2][3][4][10]

2.1.1. Flask Method

This method is suitable for substances with solubilities above 10⁻² g/L.[3][10]

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus:

-

Constant temperature bath

-

Shaking or stirring device

-

Centrifuge (if necessary)

-

Analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of the solid this compound is added to a flask containing a known volume of water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this duration).[3][10]

-

After equilibration, the mixture is allowed to stand to allow for phase separation. Centrifugation may be used to facilitate this.

-

A sample of the clear supernatant is carefully withdrawn.

-

The concentration of this compound in the sample is determined using a validated analytical method.

-

2.1.2. Column Elution Method

This method is designed for substances with low solubilities (below 10⁻² g/L).[3][10]

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

-

Apparatus:

-

Jacketed column

-

Constant temperature circulating bath

-

Metering pump

-

Fraction collector

-

Analytical instrumentation

-

-

Procedure:

-

An inert support material is coated with an excess of this compound.

-

The coated support is packed into a column, and the temperature is maintained using the circulating bath.

-

Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

-

Fractions of the eluate are collected and the concentration of this compound in each fraction is determined.

-

The process is continued until the measured concentrations in successive fractions are constant, indicating that saturation has been achieved.

-

General Method for Solubility in Organic Solvents

A common laboratory method for determining the solubility of a solid in an organic solvent involves the following steps:[1]

-

Procedure:

-

A known mass of this compound is placed in a test tube or vial.[1]

-

A measured volume of the organic solvent is added incrementally from a burette.[1]

-

The mixture is shaken or stirred vigorously after each addition until the solid is completely dissolved.[1]

-

The total volume of solvent required to dissolve the known mass of the solute is recorded.[1]

-

The solubility is then calculated and expressed as g/100 mL or other appropriate units. The temperature should be recorded and maintained constant throughout the experiment.

-

Visualizing Methodologies and Influencing Factors

Diagrams created using the DOT language provide clear visual representations of experimental workflows and the interplay of factors affecting solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound like this compound.

Factors Influencing this compound Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several factors. The following diagram illustrates these key relationships.

Solvent Selection Workflow in Drug Development

In the context of drug development, selecting an appropriate solvent system is a critical step. The following diagram illustrates a logical workflow for this process.

References

- 1. researchgate.net [researchgate.net]

- 2. filab.fr [filab.fr]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. This compound | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Water Solubility | Scymaris [scymaris.com]

A Technical Guide to the Environmental Fate and Transport of 4-Chlorophenol

Introduction

4-Chlorophenol (4-CP) is a synthetic organic compound belonging to the class of chlorophenols. It appears as a colorless to pale yellow crystalline solid with a distinct phenolic odor.[1][2] Due to its antiseptic properties, 4-CP and its derivatives are utilized in the manufacturing of pesticides, herbicides, fungicides, dyes, and pharmaceuticals.[3][4][5] However, its widespread use and improper disposal have led to its classification as a "priority pollutant" by the U.S. Environmental Protection Agency (EPA) and the European Union due to its toxicity, persistence in the environment, and potential for carcinogenic and mutagenic effects.[3][5] This guide provides a comprehensive overview of the physicochemical properties, environmental fate, and transport mechanisms of this compound, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of this compound is governed by its key physicochemical properties. These properties influence its distribution in different environmental compartments, its potential for bioaccumulation, and its susceptibility to degradation processes. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClO | [6][7] |

| Molecular Weight | 128.56 g/mol | [7][8] |

| Melting Point | 42-45 °C | [1][9] |

| Boiling Point | 220 °C | [1][9] |

| Water Solubility | 27 g/L (20 °C) | [1][7][9] |

| Vapor Pressure | 0.15 hPa (20 °C); 1 mm Hg (49.8 °C) | [9] |

| pKa (at 25 °C) | 9.41 | [6][7] |

| Octanol-Water Partition Coefficient (log Kow) | 2.39 | [5][8][10] |

| Organic Carbon-Water (B12546825) Partition Coefficient (log Koc) | 1.2 - 2.7 | [11] |

| Henry's Law Constant (at 25 °C) | 9.2 x 10⁻⁷ atm-m³/mol | [11] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of degradation and transport processes. These processes dictate its persistence, potential for exposure, and overall environmental risk.

Degradation

Degradation is a key process in reducing the concentration and toxicity of this compound in the environment. It can occur through both biotic and abiotic pathways.

Microbial degradation is a significant pathway for the removal of this compound from contaminated soil and water.[3] Several bacterial species, including Pseudomonas sp. and Rhodococcus sp., have been identified to utilize 4-CP as a source of carbon and energy.[3] The aerobic biodegradation of this compound primarily proceeds through two main pathways: the hydroquinone (B1673460) (HQ) pathway and the chlorocatechol (CC) pathway .[3]

-

Hydroquinone Pathway : In this pathway, this compound is first hydroxylated to hydroquinone, with the subsequent cleavage of the aromatic ring.

-

Chlorocatechol Pathway : This pathway involves the hydroxylation of this compound to 4-chlorocatechol (B124253). The aromatic ring of 4-chlorocatechol is then cleaved through either an ortho or meta cleavage mechanism.[3][12] The meta-cleavage of 4-chlorocatechol can lead to the formation of a toxic intermediate, 5-chloro-2-hydroxymuconic semialdehyde (5C2HMS).[3]

Abiotic degradation of this compound can occur through processes such as photolysis. In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 3.3 days.[5] In aqueous environments, photolysis can be enhanced by the presence of photosensitizers or through advanced oxidation processes (AOPs) like UV/H₂O₂ and photo-Fenton reactions.[1] These processes generate highly reactive hydroxyl radicals that can effectively degrade this compound.[1] The primary intermediates of photocatalytic degradation include hydroquinone and 4-chlorocatechol.[3][9]

Environmental Transport

The movement and distribution of this compound in the environment are influenced by its partitioning between air, water, and soil.

This compound is expected to have very high to moderate mobility in soil, with a reported Koc range of 70 to 485.6.[5] Its pKa of 9.41 indicates that it will exist partially in its anionic form in the environment, and anions generally exhibit lower adsorption to soil organic carbon and clay compared to their neutral counterparts.[5] Consequently, there is a potential for leaching into groundwater. In aquatic systems, this compound may exhibit low to moderate adsorption to suspended solids and sediment.[5]

Based on its Henry's Law constant of 6.3 x 10⁻⁷ atm-m³/mole, volatilization of the neutral species from moist soil surfaces and water is expected to be a significant transport process.[5] However, volatilization from dry soil surfaces is not anticipated to be substantial due to its low vapor pressure.[5]

Environmental Toxicity

This compound is classified as toxic to aquatic life with long-lasting effects.[9] It is harmful if swallowed, in contact with skin, or if inhaled.[9] High exposure can lead to severe skin and eye irritation.[1] In humans, it can cause systemic effects such as excitement and irritability upon inhalation.[1] There is also evidence suggesting that it may cause damage to the liver and kidneys.[10] The degradation of this compound can sometimes lead to the formation of intermediates that are more toxic than the parent compound.[13]

Experimental Protocols

Studying the environmental fate and transport of this compound involves various experimental methodologies to quantify its degradation, adsorption, and mobility.

Biodegradation Studies

A common approach to studying the biodegradation of this compound is through batch experiments using microbial cultures or environmental samples (e.g., activated sludge, soil slurries).

A typical experimental protocol involves:

-

Preparation of Media and Inoculum : A mineral salt medium is prepared and amended with this compound as the sole carbon source. The medium is then inoculated with a specific microbial strain or an environmental consortium.

-

Incubation : The batch cultures are incubated under controlled conditions of temperature, pH, and agitation.

-

Sampling : Aliquots of the culture are withdrawn at regular time intervals.

-

Sample Preparation : The samples are typically centrifuged or filtered to remove biomass.

-

Quantification : The concentration of this compound and its metabolites in the supernatant is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

-

Data Analysis : The degradation rate and kinetics are determined by plotting the concentration of this compound over time.

Soil Adsorption Studies

Batch equilibrium experiments are commonly used to determine the soil adsorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of this compound.

A generalized protocol includes:

-

Soil Preparation : Soil samples are air-dried and sieved.

-

Adsorption Experiment : A known mass of soil is mixed with an aqueous solution of this compound of a known initial concentration in a series of vials.

-

Equilibration : The vials are agitated for a predetermined period to reach equilibrium.

-

Phase Separation : The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Quantification : The concentration of this compound remaining in the aqueous phase is measured.

-

Calculation : The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The Kd and Koc values are then determined.

Analytical Methods

The accurate quantification of this compound in environmental matrices is crucial for fate and transport studies.

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV or fluorescence detector is a widely used technique for the determination of this compound in aqueous samples.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a highly sensitive and specific method for the analysis of this compound, often requiring a derivatization step to improve its volatility.

-

Sample Preparation : For complex matrices like soil and water, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to pre-concentrate the analyte and remove interfering substances.[13]

References

- 1. Photochemical degradation and mineralization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenol, 4-chloro- (CAS 106-48-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A kinetic study of this compound biodegradation by the novel isolated Bacillus subtilis in batch shake flask [eeer.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [stenutz.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chlorophenols [nies.go.jp]